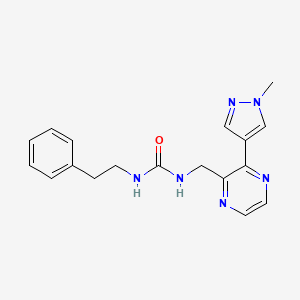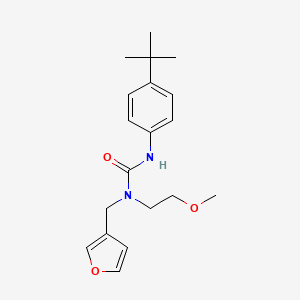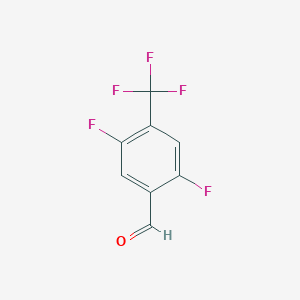![molecular formula C15H12Cl2N2O B2896550 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea CAS No. 338413-48-2](/img/structure/B2896550.png)
3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea, also known as CCPEU, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. CCPEU belongs to the family of urea derivatives and has been shown to exhibit strong antitumor activity in various cancer cell lines.
Aplicaciones Científicas De Investigación
Insecticidal Activity and Cuticle Deposition Interference A study highlighted two new insecticides, including a compound similar to 3-(4-Chlorophenyl)-1-[(E)-2-(4-Chlorophenyl)Ethenyl]Urea, which interfere with cuticle deposition in insects. These compounds demonstrate a new class of insecticides with a novel mode of action, showing effectiveness across different insect orders and expected safety towards mammals. The primary mechanism involves preventing successful molting or pupation by interfering with cuticle deposition, leading to insect death (Mulder & Gijswijt, 1973).
Environmental Occurrence and Analysis Research on triclocarban, a compound with a similar structure, focused on its role as a polychlorinated phenyl urea pesticide used in personal care products. Despite extensive use, its environmental presence was poorly understood due to analytical challenges. A new method for analyzing triclocarban in aquatic environments was developed, revealing its widespread but underreported contamination in U.S. water resources (Halden & Paull, 2004).
Optoelectronic Applications A study on a novel chalcone derivative closely related to 3-(4-Chlorophenyl)-1-[(E)-2-(4-Chlorophenyl)Ethenyl]Urea explored its electronic, optical, and nonlinear optical properties through computational methods. The investigation revealed promising applications for this compound in optoelectronic device fabrication, highlighting its superior properties compared to traditional materials like urea (Shkir et al., 2018).
Photocatalytic Degradation and Hydrogen Production Research demonstrated the use of titania photocatalysts modified with dual surface components, including the degradation of organic pollutants such as 4-chlorophenol and urea, and simultaneous hydrogen production. This dual-function photocatalysis, facilitated by the synergistic effect of anions and metal deposits on TiO2, presented an innovative approach to environmental remediation and sustainable energy production (Kim, Monllor-Satoca, & Choi, 2012).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-2-(4-chlorophenyl)ethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-12-3-1-11(2-4-12)9-10-18-15(20)19-14-7-5-13(17)6-8-14/h1-10H,(H2,18,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMXTNMIRZGFDN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/NC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

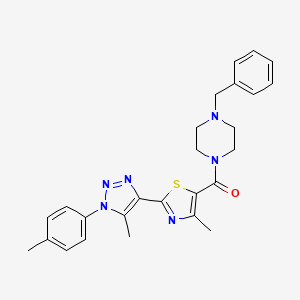
![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)
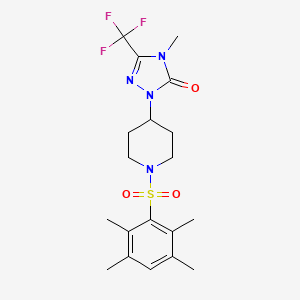

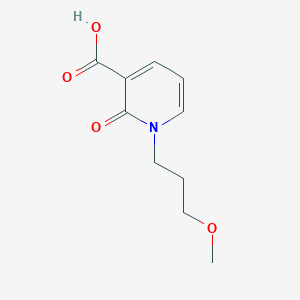
![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)
![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)
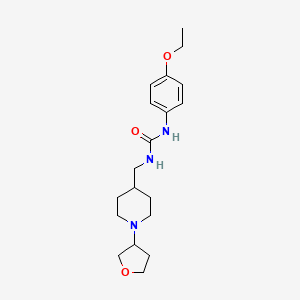
![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)
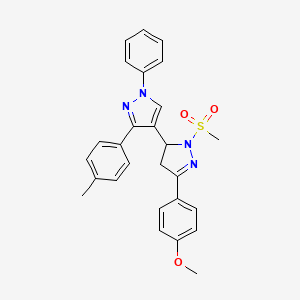
![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)
